

# Technical Guide: 6-Chlorohexan-3-one (CAS 38614-17-4)

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## Compound of Interest

Compound Name: 6-Chlorohexan-3-one

CAS No.: 38614-17-4

Cat. No.: B2443134

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Core Identity & Synthetic Utility in Drug Development

## Executive Summary

**6-Chlorohexan-3-one** (CAS 38614-17-4) is a versatile bifunctional building block characterized by a ketone moiety separated from a primary alkyl chloride by a three-carbon spacer.<sup>[1][2]</sup> This specific

-chloro ketone architecture makes it a privileged scaffold for intramolecular alkylation, enabling the rapid construction of cyclopropyl rings—a key structural motif in pyrethroid insecticides and modern pharmaceutical agents (e.g., molecular rigidification strategies). Additionally, it serves as a precursor for pyrrolidines and other N-heterocycles via cyclization with primary amines.

## Chemical Identity & Physicochemical Properties<sup>[3]</sup> <sup>[4][5][6][7]</sup>

Property	Data
CAS Number	38614-17-4
IUPAC Name	6-Chlorohexan-3-one
Synonyms	1-Chloro-4-hexanone (based on inverse numbering); -Chloropropyl ethyl ketone
Molecular Formula	
Molecular Weight	134.60 g/mol
SMILES	<chem>CCC(=O)CCCCl</chem>
Appearance	Colorless to pale yellow liquid
Boiling Point	~85–90 °C at 15 mmHg (Estimated based on homologs)
Density	~1.05 g/mL
Solubility	Soluble in DCM, THF, Ethanol; Sparingly soluble in water

## Synthesis & Production: The Dihydrofuran Route

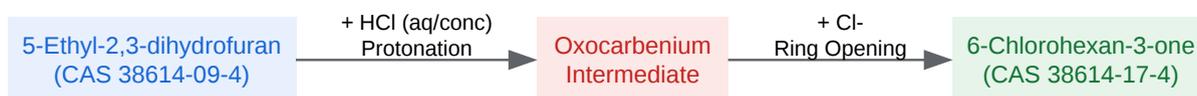
While classical Friedel-Crafts acylation of ethylene is inefficient for this specific chain length, the most atom-economical and scalable synthesis involves the acid-catalyzed ring opening of 5-ethyl-2,3-dihydrofuran. This method avoids hazardous acyl chlorides and aluminum waste streams.

### Mechanistic Pathway

The precursor, 5-ethyl-2,3-dihydrofuran (CAS 38614-09-4), contains an enol ether functionality. Upon treatment with hydrochloric acid, the double bond is protonated to form a stabilized oxocarbenium ion, which is subsequently intercepted by a chloride nucleophile. This results in the cleavage of the furan ring to yield the linear

-chloro ketone.

## Visualization of Synthesis



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Figure 1: Acid-mediated ring opening of dihydrofuran to yield **6-chlorohexan-3-one**.

## Experimental Protocol (Bench Scale)

Objective: Preparation of 100 g of **6-chlorohexan-3-one**.

- Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer. Place in an ice-water bath (0–5 °C).
- Reagent Charge: Charge the flask with Concentrated HCl (37%, 1.2 eq).
- Addition: Add 5-ethyl-2,3-dihydrofuran (1.0 eq) dropwise via the addition funnel over 45 minutes. Note: The reaction is exothermic.[3] Maintain internal temperature < 20 °C to prevent polymerization.
- Reaction: Once addition is complete, remove the ice bath and stir at room temperature (25 °C) for 2–4 hours. Monitor by TLC or GC (disappearance of dihydrofuran).
- Workup:
  - Dilute the mixture with water (100 mL).
  - Extract with Dichloromethane (DCM) (3 x 100 mL).
  - Wash combined organics with saturated (carefully, gas evolution) and brine.
  - Dry over anhydrous

- Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation (approx. 85 °C @ 15 mmHg) to obtain the pure product as a clear liquid.

## Reactivity & Applications in Drug Design

The bifunctional nature of **6-chlorohexan-3-one** allows for divergent synthetic pathways. It acts as a "linchpin" reagent in heterocyclic chemistry.

## Cyclopropane Formation (The Pyrethroid Link)

Treatment of **6-chlorohexan-3-one** with a base induces intramolecular

alkylation. The enolate formed at the

-position (C4) attacks the

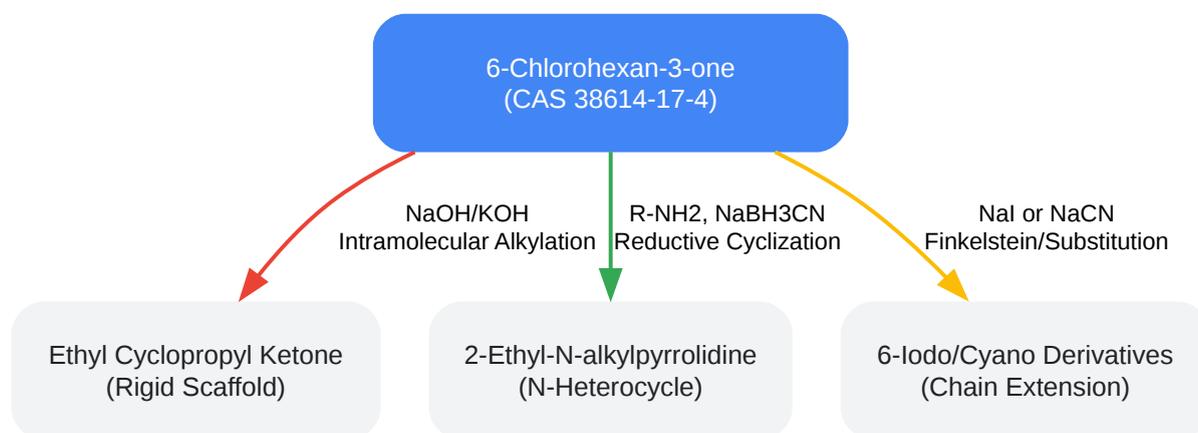
-carbon (C6) bearing the chlorine, closing a three-membered ring.

- Product: Ethyl cyclopropyl ketone.
- Significance: This motif is a direct precursor to various agrochemicals and pharmaceutical intermediates where the cyclopropyl group acts as a metabolically stable bioisostere for double bonds.

## Heterocycle Synthesis (Pyrrolidines & Thiazoles)

- Pyrrolidines: Reaction with primary amines ( ) followed by reduction (reductive amination/cyclization) yields N-substituted 2-ethylpyrrolidines.
- Furan Derivatives: Under acidic dehydration conditions, the compound can revert to dihydrofuran structures or aromatize if oxidized.

## Mechanistic Flow of Reactivity



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Figure 2: Divergent synthetic pathways accessible from **6-chlorohexan-3-one**.

## Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class	Statement	Precaution
Skin Irritation	H315: Causes skin irritation.	Wear nitrile gloves (0.11 mm min).
Eye Irritation	H319: Causes serious eye irritation.	Use safety goggles/face shield.
Flammability	H227: Combustible liquid.	Keep away from heat/sparks. Store < 25°C.
Reactivity	Stable, but avoid strong oxidizers and strong bases (unless intended for cyclization).	Store under inert gas (Nitrogen/Argon).

Disposal: Halogenated organic waste. Do not drain.

## References

- PubChem. (2025).[4] Compound Summary: 5-chlorohexan-3-one (Isomer Reference). National Library of Medicine. Retrieved February 4, 2026, from [\[Link\]](#)

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## Sources

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- 2. [5891-21-4|5-Chloropentan-2-one|BLD Pharm \[bldpharm.com\]](#)
- 3. [youtube.com \[youtube.com\]](#)
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